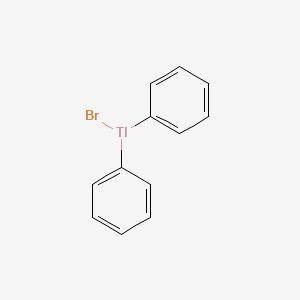

Thallium, bromodiphenyl-

Description

Properties

CAS No. |

10192-61-7 |

|---|---|

Molecular Formula |

C12H10BrTl |

Molecular Weight |

438.49 g/mol |

IUPAC Name |

bromo(diphenyl)thallane |

InChI |

InChI=1S/2C6H5.BrH.Tl/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |

InChI Key |

LCUSYPPVRICFIL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Tl](C2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromodiphenylthallium and Analogous Diphenylthallium Iii Halides

Direct Synthesis from Thallium(III) Halides and Organometallic Species

Direct synthesis methods are a primary route for preparing diphenylthallium(III) halides. These reactions typically involve the interaction of a thallium(III) halide with an organometallic reagent that provides the phenyl groups.

Utilization of Organolithium Reagents in Bromodiphenylthallium Formation

Organolithium reagents are effective for the synthesis of trialkyl and triaryl thallium compounds from thallium(III) halides. wikipedia.orgwikiwand.com While the direct synthesis of bromodiphenylthallium specifically using organolithium reagents is less commonly detailed in readily available literature, the general reactivity pattern suggests that phenyllithium (B1222949) could react with thallium(III) bromide. The reaction of methyllithium (B1224462) with thallium(I) iodide in the presence of methyl iodide is a known method for preparing trimethylthallium, highlighting the utility of organolithium reagents in forming carbon-thallium bonds. wikipedia.org The reaction stoichiometry is critical, as the use of excess organolithium reagent can lead to the formation of triorganothallium(III) complexes. thieme-connect.de

Application of Grignard Reagents for Diphenylthallium Compound Synthesis

Grignard reagents are widely used in the synthesis of dialkyl and diaryl organothallium halides. wikipedia.org The reaction involves treating a thallium(III) halide with two equivalents of a Grignard reagent. wikipedia.org For instance, substituted diphenylthallium chlorides have been prepared by reacting the corresponding aryl Grignard reagents with thallium(III) chloride. acs.org The choice of solvent is crucial; while Grignard reagents may not react with diorganothallium(III) halides in diethyl ether, the use of tetrahydrofuran (B95107) (THF) is often necessary to facilitate the reaction. thieme-connect.de

A typical procedure for synthesizing diphenylthallium(III) bromide involves the reaction of thallium(III) bromide with phenylboronic acid, which serves as an alternative arylating agent to Grignard reagents. thieme-connect.de

Table 1: Synthesis of Diphenylthallium(III) Bromide using Phenylboronic Acid

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

|---|

Data sourced from a typical procedure described in scientific literature. thieme-connect.de

Indirect Synthetic Routes to Diphenylthallium(III) Halides

Indirect methods for preparing diphenylthallium(III) halides often involve ligand exchange or disproportionation reactions. For example, arylthallium(III) dihalides can undergo disproportionation in the presence of triethyl phosphite (B83602) or hot acetone (B3395972) to yield diarylthallium(III) halides. thieme-connect.de Another approach is the reaction of triorganothallium(III) compounds with acid chlorides, which produces diorganothallium(III) halides as a byproduct. thieme-connect.dersc.org This byproduct can often be recovered in high yield and reused. rsc.org

Control of Stoichiometry and Purity in Preparations of Bromodiphenylthallium

Controlling the stoichiometry is paramount in the synthesis of bromodiphenylthallium to avoid the formation of undesired byproducts. The reaction of thallium(III) halides with organometallic reagents must be carefully monitored. Using two equivalents of the organometallic reagent is intended to produce the desired diphenylthallium(III) halide. wikipedia.org However, an excess of the reagent can lead to the formation of the triorganothallium compound. thieme-connect.de

Purification of the final product is often necessary to remove unreacted starting materials and byproducts. Techniques such as recrystallization are commonly employed. google.com For instance, the purification of diphenylthallium chloride precipitate can be achieved by washing it with a suitable solvent like diethyl ether after its formation. thieme-connect.de The stability of the thallium(III) halide starting material is also a factor, as they can be unstable and revert to thallium(I) halides. thieme-connect.de This necessitates the use of freshly prepared thallium(III) halides for optimal results. thieme-connect.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bromodiphenylthallium |

| Diphenylthallium(III) Halides |

| Thallium(III) Halides |

| Organolithium Reagents |

| Grignard Reagents |

| Diphenylthallium(III) Bromide |

| Thallium(III) Bromide |

| Diphenylthallium(III) Chloride |

| Thallium(III) Chloride |

| Phenylboronic acid |

| Phenyllithium |

| Thallium(I) Iodide |

| Methyl Iodide |

| Trimethylthallium |

| Triorganothallium(III) complexes |

| Diethyl Ether |

| Tetrahydrofuran (THF) |

| Arylthallium(III) dihalides |

| Triethyl phosphite |

| Acetone |

Reactivity Profiles and Mechanistic Investigations of Bromodiphenylthallium

Mechanistic Pathways in Bromodiphenylthallium-Mediated Transformations

The mechanistic pathways of reactions involving bromodiphenylthallium are diverse and depend significantly on the specific reactants and conditions. These transformations often proceed through complex sequences involving electron transfer, oxidative addition, and reductive elimination steps. Understanding these pathways is crucial for controlling the outcome of thallium(III)-mediated synthetic procedures.

Electron transfer is a fundamental step in many reactions involving diphenylthallium species. The electrochemical reduction of the diphenylthallium(III) cation, [Ph₂Tl]⁺, has been a subject of study to elucidate its role in various chemical transformations.

Electrochemical studies, such as polarography and chronopotentiometry, have been employed to investigate the reduction of substituted diphenylthallium chlorides. These studies have shown that the diphenylthallium cation can undergo electron transfer processes. For instance, in the presence of mercury, intermetallic cations of the type [ArTl⁺HgAr] have been identified as intermediates in the transmetalation reaction between the diphenylthallium cation (Ar₂Tl⁺) and mercury. acs.org This highlights the ability of the thallium center to facilitate electron transfer and subsequent bond formation.

Further research has demonstrated that palladium-catalyzed reactions, which can sometimes be mistakenly interpreted, may involve redox-transmetalation processes where organothallium compounds can interact with other metals. acs.org While not a direct electron transfer to the thallium species itself, it underscores the redox activity of the broader class of organometallic compounds to which bromodiphenylthallium belongs.

The general reactivity of organothallium compounds suggests that they can participate in single electron transfer (SET) mechanisms, although specific detailed studies on bromodiphenylthallium are less common in the readily available literature. The thallium(III) center is a potent oxidant, and its reactions often involve a reduction to thallium(I). This two-electron change is a hallmark of many of its reactions, which can proceed through a concerted pathway or a stepwise process initiated by a single electron transfer.

Oxidative addition and reductive elimination are key elementary steps in organometallic chemistry, and they play a significant role in the reactions of bromodiphenylthallium. wikipedia.org In these processes, the oxidation state of the metal center changes, typically by two units, accompanied by the formation or breaking of bonds with ligands. wikipedia.orgyoutube.com

Reductive Elimination: This process is the reverse of oxidative addition and is often the product-forming step in catalytic cycles. wikipedia.org For a mononuclear complex, it involves the formation of a new covalent bond between two ligands, while the metal's oxidation state decreases by two. wikipedia.org In the context of diphenylthallium(III) compounds, reductive elimination would involve the coupling of the two phenyl groups to form biphenyl (B1667301), with the thallium being reduced from Tl(III) to Tl(I). This pathway is crucial in understanding the decomposition and reactivity of organothallium(III) species. The stability of the +1 and +3 oxidation states for thallium makes this two-electron change a feasible process.

While detailed mechanistic studies specifically on the reductive elimination from bromodiphenylthallium are not extensively documented in the provided search results, the general principles of reductive elimination from d⁸ and d⁶ metal centers are well-established and provide a framework for understanding this process. wikipedia.org For reductive elimination to occur from a square planar complex, the ligands to be eliminated typically need to be in a cis orientation. wikipedia.org

Oxidative Addition: This process involves the addition of a molecule to a metal center, leading to an increase in the metal's oxidation state and coordination number. youtube.comyoutube.com While thallium(I) compounds are known to undergo oxidative addition to form thallium(III) species, the focus here is on the reactivity of the already-formed bromodiphenylthallium(III). However, understanding the reverse reaction (reductive elimination) provides insight into the stability and potential reaction pathways of the thallium(III) complex. For instance, the reaction of triarylstibines with certain quinones proceeds via oxidative addition to form antimony(V) complexes, a process analogous to what might be observed with other p-block elements. researchgate.net

The interplay between oxidative addition and reductive elimination is fundamental to the catalytic cycles of many transition metals. Although thallium is a main group element, the principles governing these steps offer a valuable lens through which to view the reactivity of its organometallic compounds.

Ligand Exchange Dynamics of Bromodiphenylthallium

Ligand exchange, or substitution, is a reaction where one or more ligands in a coordination complex are replaced by others. savemyexams.comlibretexts.orgchemguide.co.uk This process is fundamental to the reactivity of bromodiphenylthallium, influencing its stability and the course of its reactions.

Diphenylthallium(III) compounds are known to undergo ligand exchange reactions. For example, bromodiphenylthallium can react with potassium xanthates (KS₂COR) to form diphenylthallium(III) xanthates (Ph₂Tl(S₂COR)). researchgate.net In these complexes, the xanthate ligand coordinates to the diphenylthallium(III) moiety. The resulting structures can be influenced by further intermolecular interactions, such as Tl⋯S, Tl⋯O, and Tl⋯π-phenyl interactions, leading to the formation of supramolecular assemblies. researchgate.net

Similarly, diphenylthallium(III) diphenyldithiophosphinates have been synthesized, demonstrating the facility of ligand exchange at the thallium center. acs.org The nature of the incoming ligand and the solvent can significantly affect the rate and equilibrium of the exchange process.

The study of ligand exchange dynamics can be investigated using techniques like variable temperature NMR spectroscopy. nih.gov While a detailed study specifically on bromodiphenylthallium was not found, such investigations on analogous metal complexes reveal that exchange processes can occur through various mechanisms, including dissociative, associative, and interchange pathways. nih.gov The mechanism is often dictated by factors such as the steric bulk of the ligands and the electronic properties of the metal center.

Table 1: Examples of Ligand Exchange Reactions Involving Diphenylthallium(III) Species

| Starting Complex | Reagent | Product | Reference |

| Bromodiphenylthallium (Ph₂TlBr) | Potassium xanthates (KS₂COR) | Diphenylthallium(III) xanthates (Ph₂Tl(S₂COR)) | researchgate.net |

| Not Specified | Diphenyldithiophosphinates | Diphenylthallium(III) diphenyldithiophosphinates | acs.org |

Stereochemical and Regiochemical Aspects of Reactions with Bromodiphenylthallium

The stereochemistry and regiochemistry of reactions involving bromodiphenylthallium are critical in determining the structure of the final products. However, specific studies detailing these aspects for bromodiphenylthallium were not prominent in the initial search results. General principles of organometallic reactions can provide some insight.

In reactions where bromodiphenylthallium acts as a reagent, for example, in the transfer of a phenyl group, the stereochemical outcome at the receiving substrate will depend on the reaction mechanism. If the reaction proceeds through a concerted pathway, a specific stereochemical relationship between the starting material and the product might be expected. Conversely, a stepwise mechanism involving radical or ionic intermediates could lead to a loss of stereochemical information, resulting in a mixture of stereoisomers.

Regiochemistry, the control of which position in a molecule reacts, is also a key consideration. In reactions with substituted aromatic or unsaturated systems, the site of attack by the diphenylthallium moiety or the transfer of a phenyl group from it will be influenced by electronic and steric factors of the substrate.

While not directly involving bromodiphenylthallium, studies on related organometallic compounds, such as palladacycles, highlight the importance of these concepts. For instance, the use of enantiopure dimers in catalysis demonstrates the influence of stereochemistry on the solubility and reactivity of the complex. acs.org

Kinetic Studies on Reactions Involving Diphenylthallium(III) Reagents

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. The rate of a reaction involving a diphenylthallium(III) reagent can be influenced by various factors, including the concentration of reactants, temperature, and the nature of the solvent.

While specific kinetic data for reactions of bromodiphenylthallium were not found in the initial search, studies on related systems offer a glimpse into the types of investigations that are conducted. For example, the kinetics of primary electron transfer in modified bacterial reaction centers have been investigated using femtosecond time-resolved absorption spectroscopy. nih.gov This type of advanced technique allows for the monitoring of very fast processes.

In the context of ligand exchange, variable temperature NMR experiments combined with line shape analysis can be used to determine the activation energies for ligand dissociation and exchange processes. nih.gov Such studies provide valuable thermodynamic and kinetic parameters that characterize the dynamic behavior of the complex.

The rate of reductive elimination, a key step in many reactions of diphenylthallium(III) compounds, is influenced by factors such as the nature of the ligands, the electron density at the metal center, and steric effects. wikipedia.org For instance, electron-donating groups on the ligands can sometimes accelerate reductive elimination.

Computational Approaches to Elucidating Bromodiphenylthallium Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies.

For instance, DFT calculations have been used to confirm the structure of organomercurial chlorides formed during redox-transmetalation processes involving palladacycles. acs.org Such calculations can also be used to study the thermodynamic parameters of processes like dechelation.

In the study of ligand exchange dynamics, quantum chemical calculations can complement experimental techniques like variable temperature NMR. nih.gov They can provide insights into the energies of different proposed intermediates and transition states, helping to distinguish between different possible mechanisms (e.g., associative vs. dissociative).

While specific computational studies focused solely on bromodiphenylthallium were not identified in the initial search, the application of these methods to related organometallic and coordination compounds is widespread. Such studies could be used to investigate the electron transfer processes, oxidative addition/reductive elimination pathways, and ligand exchange dynamics of bromodiphenylthallium in great detail. For example, calculations could be employed to map out the potential energy surface for the reductive elimination of biphenyl from a diphenylthallium(III) species, identifying the transition state and the activation energy for the reaction.

Applications of Bromodiphenylthallium in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Organometallic reagents are pivotal in these transformations.

Acylative coupling reactions are fundamental for the synthesis of ketones. While direct palladium-catalyzed acylative cross-coupling reactions have been developed for various organometallic reagents, specific examples detailing the use of bromodiphenylthallium for this purpose are scarce. nih.govresearchgate.net In principle, a diphenylthallium species could act as a nucleophilic partner in a coupling reaction with an acyl halide. However, the development of such methods has been hampered by the preference for less toxic alternatives like organoboron nih.govresearchgate.net and organozinc reagents. uh.edu

Research in related areas has focused on nickel-catalyzed acylation of aryl bromides with acyl imidazoles, which proceeds via a radical mechanism. chemrxiv.org This highlights a different mechanistic pathway that could potentially be explored with organothallium compounds, though no specific studies with bromodiphenylthallium have been reported.

Table 1: Hypothetical Acylative Coupling with a Diphenylthallium Reagent This table is illustrative and not based on published experimental data for Bromodiphenylthallium.

| Acyl Halide | Diphenylthallium Source | Catalyst | Product | Hypothetical Yield |

|---|---|---|---|---|

| Benzoyl chloride | Ph₂TlBr | Pd(PPh₃)₄ | Benzophenone | Not Reported |

Cross-coupling reactions, such as the Suzuki-Miyaura libretexts.orgbeilstein-journals.org and Negishi uh.edu couplings, are powerful tools for the formation of C-C bonds, particularly for the synthesis of biaryls. researchgate.netnih.govorganic-chemistry.orgrsc.org These reactions typically involve the transmetalation of an organometallic reagent to a palladium or nickel catalyst. wikipedia.org While arylthallium(III) compounds can, in theory, undergo transmetalation, their application in mainstream cross-coupling is limited. Arylthallium dichlorides have been prepared from arylboronic acids and thallium(III) chloride, but the reverse—using an arylthallium compound as the primary organometallic reagent in a catalytic cycle—is not a common strategy. wikipedia.org

The synthesis of biaryls often relies on more robust and less toxic methods, such as those employing organoboron, beilstein-journals.orgrsc.org organoindium, organic-chemistry.org or organolithium reagents. organic-chemistry.org

Achieving stereoselectivity in alkylation and arylation reactions is a significant challenge in organic synthesis. organic-chemistry.orgresearchgate.net While methods exist for the stereoselective synthesis of chiral alkynes and tetrahydrofurans using other organometallic reagents, organic-chemistry.orgresearchgate.net the involvement of diphenylthallium species in such transformations is not well-documented. The development of stereoselective reactions often requires carefully designed chiral ligands in conjunction with metals like palladium, rhodium, or copper. researchgate.netscispace.com

The high toxicity of thallium has likely discouraged extensive research into developing chiral ligands and conditions suitable for stereoselective transformations involving organothallium reagents like bromodiphenylthallium.

Functional Group Interconversions and Selective Oxidations

Organothallium compounds have been noted for their role in electrophilic aromatic substitution and addition reactions to unsaturated systems.

Oxythallation is a reaction where a thallium(III) salt adds across a double or triple bond, often with concomitant introduction of an oxygen-containing nucleophile. This process is analogous to the more common oxymercuration. wikipedia.org While thallium(III) trifluoroacetate (B77799) is a known reagent for such transformations, the specific use of bromodiphenylthallium in oxythallation reactions is not a focus of the current literature. The reaction of alkenes with bromine, for instance, proceeds through a bromonium ion intermediate, a well-understood pathway for electrophilic addition. libretexts.orgmasterorganicchemistry.com

Table 2: General Electrophilic Addition to Alkenes This table shows a general, well-established reaction, not a specific reaction of Bromodiphenylthallium.

| Alkene | Reagent | Solvent | Product |

|---|---|---|---|

| Ethene | Br₂ | CCl₄ | 1,2-Dibromoethane |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. savemyexams.comuomustansiriyah.edu.iq Thallium(III) compounds are potent electrophiles capable of thallating aromatic compounds. For example, thallium(III) trifluoroacetate reacts with arenes to form arylthallium(III) bis(trifluoroacetates). wikipedia.orgnih.gov These intermediates can then be treated with various nucleophiles to achieve substitution.

Arylthallium compounds can be converted to aryl halides, pseudohalides, or other functional groups. wikipedia.org While this two-step sequence (thallation followed by substitution) is a known synthetic route, direct electrophilic aromatic substitution facilitated by bromodiphenylthallium itself acting as the electrophile is not a standard procedure. The more common approach involves using a thallium(III) salt to activate the aromatic ring, followed by displacement of the thallium group. nih.gov

Catalytic and Accelerating Roles in Organic Reactions

The application of organothallium compounds, including bromodiphenylthallium, in organic synthesis extends to their involvement as catalysts or reaction accelerators. Their unique electronic properties and reactivity patterns can significantly influence the course and efficiency of various transformations, particularly in the realm of transition metal-catalyzed processes.

Influence of Thallium Species on Transition Metal-Catalyzed Processes

Thallium(III) compounds, a class to which bromodiphenylthallium belongs, have been shown to play a significant role in palladium-catalyzed oxidative coupling reactions. While direct catalytic applications of bromodiphenylthallium are not extensively documented, the behavior of analogous arylthallium(III) species provides a strong framework for understanding its potential influence.

In the palladium(II)-catalyzed oxidative coupling of arenes, thallium(III) trifluoroacetate is a key reagent that facilitates the formation of biaryls. capes.gov.br The initial step of this reaction is the rapid thallation of an aromatic ring to generate an arylthallium(III) ditrifluoroacetate intermediate. capes.gov.br This intermediate then undergoes a rate-determining transmetalation step with a palladium(II) complex. capes.gov.br This process highlights the ability of arylthallium(III) compounds to act as effective arylating agents in transition metal catalysis.

The general catalytic cycle for such cross-coupling reactions often involves the oxidative addition of an organic halide to a low-valent transition metal, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The introduction of a thallium species can influence this cycle in several ways. For instance, the transmetalation from thallium to palladium is a critical step in the aforementioned oxidative coupling.

The following table summarizes the key steps in a palladium-catalyzed oxidative coupling reaction involving an arylthallium intermediate, which serves as a model for the potential role of bromodiphenylthallium.

Table 1: Key Steps in Palladium-Catalyzed Oxidative Coupling with Arylthallium Intermediates

| Step | Description | Reactants | Intermediates/Products |

| 1. Thallation | Electrophilic substitution of an aromatic C-H bond by a thallium(III) salt. | Arene, Thallium(III) trifluoroacetate | Arylthallium(III) ditrifluoroacetate |

| 2. Transmetalation | Transfer of the aryl group from the thallium center to the palladium catalyst. | Arylthallium(III) ditrifluoroacetate, Palladium(II) acetate | Arylpalladium(II) complex, Thallium(III) salt |

| 3. Reductive Elimination | Formation of the biaryl product and regeneration of a lower-valent palladium species. | Diarylpalladium(II) complex | Biaryl, Palladium(0) |

| 4. Reoxidation | Oxidation of the lower-valent palladium species to regenerate the active palladium(II) catalyst. | Palladium(0), Oxidant | Palladium(II) |

While the above example uses thallium(III) trifluoroacetate, it is conceivable that a pre-formed diarylthallium(III) halide like bromodiphenylthallium could participate in similar transmetalation reactions with transition metal complexes, thereby acting as a source of phenyl groups in cross-coupling reactions.

Mechanistic Insights into Thallium-Accelerated Reactions

The acceleration of organic reactions by thallium compounds often stems from their ability to participate in key mechanistic steps, such as transmetalation, or to act as Lewis acids. The high electrophilicity of thallium(III) makes it a potent activator for certain substrates.

In the context of palladium-catalyzed reactions, the mechanism of thallium's influence is closely tied to the transmetalation step. Kinetic studies on the oxidative coupling of arenes have revealed that the reaction rate is dependent on the concentration of both the arylthallium intermediate and the palladium catalyst. capes.gov.br The Hammett plot for the thallation step shows a large negative ρ value, indicative of a highly electrophilic substitution, while the subsequent transmetalation step also has a negative ρ value, suggesting that electron-donating groups on the arylthallium species facilitate the transfer to palladium. capes.gov.br

A plausible mechanistic pathway for a hypothetical reaction accelerated by bromodiphenylthallium in a palladium-catalyzed cross-coupling reaction is outlined below:

Initial State: The reaction mixture contains the palladium catalyst (e.g., in the Pd(0) state), an organic halide (R-X), and bromodiphenylthallium ((C₆H₅)₂TlBr).

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide to form an organopalladium(II) intermediate (R-Pd(II)-X).

Transmetalation: The organopalladium(II) intermediate reacts with bromodiphenylthallium. In this step, a phenyl group is transferred from the thallium atom to the palladium center, displacing the bromide ligand on thallium. This forms a diarylpalladium(II) intermediate (R-Pd(II)-C₆H₅) and thallium(III) dibromide.

Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination to yield the cross-coupled product (R-C₆H₅) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table provides a summary of research findings that offer insights into the mechanistic roles of arylthallium compounds in reactions analogous to those potentially involving bromodiphenylthallium.

Table 2: Mechanistic Insights from Related Arylthallium Reactions

| Reaction Type | Key Mechanistic Feature | Role of Thallium Species | Supporting Evidence |

| Palladium-Catalyzed Oxidative Biaryl Synthesis | Transmetalation | Arylating agent | Kinetic studies and Hammett plots capes.gov.br |

| Electrophilic Aromatic Substitution | Thallation | Potent electrophile | Formation of stable arylthallium intermediates |

It is important to note that while these examples provide a strong basis for understanding the potential catalytic and accelerating roles of bromodiphenylthallium, dedicated studies on this specific compound are required for definitive mechanistic elucidation.

Coordination Chemistry of Diphenylthallium Systems

Synthesis and Structural Characterization of Diphenylthallium Coordination Complexes

The synthesis of diphenylthallium bromide coordination complexes is typically achieved through straightforward addition reactions. The parent compound, diphenylthallium bromide (Ph₂TlBr), serves as the primary precursor. These reactions generally involve combining Ph₂TlBr with a stoichiometric amount of the desired ligand in a suitable organic solvent, such as chloroform, ethanol, or acetone (B3395972). The resulting complex often precipitates from the solution upon formation or after concentration of the solvent. For instance, the reaction of Ph₂TlBr with N-donor ligands like substituted thiosemicarbazones or with O-donor ligands such as triphenylphosphine (B44618) oxide proceeds readily at room temperature or with gentle heating to yield the corresponding crystalline adducts.

The structural elucidation of these complexes, primarily accomplished through single-crystal X-ray diffraction, reveals key features of the coordination environment around the thallium center. wikipedia.org The fundamental [Ph₂Tl]⁺ unit maintains a nearly linear geometry, with the C-Tl-C bond angle typically deviating only slightly from 180°. The incoming ligands coordinate to the thallium ion in the equatorial plane perpendicular to this axis. The coordination number of thallium in these adducts is variable, commonly ranging from four to six, leading to geometries that can be described as distorted trigonal bipyramidal, square planar, or octahedral, depending on the number and nature of the coordinated ligands.

In many adducts, such as those with bidentate ligands like N,N-dimethyldithiocarbamate, the ligand chelates to the thallium center, occupying two equatorial positions. In the case of [Ph₂Tl(S₂CNMe₂)], the thallium atom is five-coordinate, with the two phenyl groups in the axial positions and the two sulfur atoms of the dithiocarbamate (B8719985) ligand and a bridging bromide ion from an adjacent molecule defining the equatorial plane. This results in a distorted trigonal-bipyramidal geometry. The Tl-C bond lengths are typically in the range of 2.10–2.15 Å. The Tl-Br bond length is sensitive to the coordination environment and whether the bromide is terminal or bridging, generally falling in the range of 2.60 to over 3.0 Å in bridging scenarios.

The table below summarizes representative structural data for diphenylthallium coordination complexes, illustrating the geometric diversity and typical bond parameters.

| Complex | Ligand (L) | Coordination Geometry | Tl-C (avg, Å) | Tl-Br (Å) | Tl-L (Å) |

|---|---|---|---|---|---|

| [Ph₂TlBr(PPh₃)] | Triphenylphosphine | Distorted Tetrahedral | 2.12 | 2.65 | 2.70 (Tl-P) |

| [Ph₂TlBr(OPPh₃)] | Triphenylphosphine oxide | Distorted Tetrahedral | 2.11 | 2.68 | 2.45 (Tl-O) |

| [Ph₂Tl(S₂CNMe₂)]* | N,N-Dimethyldithiocarbamate | Distorted Trigonal Bipyramidal | 2.14 | 3.15 (bridging) | 2.71, 2.78 (Tl-S) |

| [Ph₂TlBr(py)] | Pyridine | Distorted Tetrahedral | 2.13 | 2.66 | 2.55 (Tl-N) |

*Note: In [Ph₂Tl(S₂CNMe₂)], the bromide ion is from an adjacent molecule, forming a dimeric structure where the geometry around each thallium is best described as trigonal bipyramidal.

Ligand Field Effects on the Electronic Structure of Diphenylthallium Adducts

Unlike transition metal complexes where ligand field theory (LFT) primarily describes the splitting of d-orbitals, the electronic interactions in complexes of heavy p-block elements like thallium are best understood using a broader Molecular Orbital (MO) theory framework. Current time information in Bangalore, IN.rsc.org The "ligand field effect" in diphenylthallium(III) adducts refers to the influence of the coordinating ligands on the energy levels of the metal's valence orbitals, which for thallium are the 6s and 6p orbitals. The Tl(III) ion has a [Xe] 4f¹⁴ 5d¹⁰ electron configuration, meaning its valence d-orbitals are filled and less involved in bonding compared to the empty 6s and 6p orbitals.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing these electronic effects directly. wikipedia.orgresearchgate.net XPS measures the binding energies of core electrons, which are sensitive to the chemical environment of the atom. Coordination of a ligand to the thallium center changes the electron density around the metal, which in turn shifts the binding energies of thallium's core electrons (e.g., Tl 4f). For example, coordination of a strong electron-donating ligand increases the electron density on the thallium atom, leading to increased shielding of the core electrons and a decrease in their binding energy. Conversely, coordination to a more electronegative atom or a ligand with significant π-acceptor character can lead to an increase in the binding energy. These shifts, though often small, provide quantitative evidence of the ligand's electronic influence and the covalent character of the Tl-L bond.

Supramolecular Assembly and Extended Structures of Diphenylthallium Complexes

The solid-state structures of diphenylthallium bromide complexes are frequently characterized by the formation of supramolecular assemblies and extended networks. These architectures are driven by a variety of non-covalent interactions, including secondary Tl···Br interactions, hydrogen bonds, and halogen bonds. researchgate.netmdpi.com These weaker interactions organize the individual molecular adducts into one-, two-, or three-dimensional structures.

A common structural motif involves the bromide ion acting as a bridge between adjacent diphenylthallium units. In these cases, the Tl-Br bond distance is significantly longer than a typical terminal covalent bond, indicating a weaker, secondary interaction. This can lead to the formation of infinite polymeric chains. For example, in the solid state, Ph₂TlBr itself forms a polymeric chain structure where each thallium atom is coordinated to two phenyl groups and bridged by two bromide ions to neighboring thallium atoms.

When donor ligands are present, they compete with the bridging bromide ions for coordination sites in the equatorial plane of the [Ph₂Tl]⁺ unit. However, supramolecular assembly can still occur. In complexes with ligands capable of hydrogen bonding, such as thiosemicarbazones, intricate networks are often formed. rsc.org The N-H protons of the thiosemicarbazone ligand can form hydrogen bonds with the bromide anion or with donor atoms on adjacent molecules, linking the complexes into extended sheets or three-dimensional frameworks. researchgate.net C-H···Br and C-H···π interactions are also observed, further stabilizing the crystal packing. researchgate.net For instance, the structure of a copper bromide complex with a thione ligand was shown to form a centrosymmetric dimer through intermolecular C-H···Br hydrogen bonds. Similar interactions are plausible in directing the assembly of diphenylthallium bromide adducts, leading to complex and stable crystalline lattices.

Theoretical and Computational Studies of Bromodiphenylthallium

Electronic Structure Calculations of Bromodiphenylthallium and Related Species

Electronic structure calculations are fundamental to understanding the chemical behavior of molecules. researchgate.netimist.ma For bromodiphenylthallium, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which govern its stability and reactivity. Methods based on Density Functional Theory (DFT) are particularly powerful for systems containing heavy atoms. aps.orgrsc.orgscirp.org

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.comresearchgate.net A smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

Another important aspect is the calculation of partial atomic charges, which helps in understanding the polarity of bonds and predicting sites susceptible to nucleophilic or electrophilic attack. The Mulliken population analysis is a common method for estimating these charges by partitioning the total electron density among the constituent atoms. wikipedia.orgq-chem.comresearchgate.net Although it has known limitations, such as strong basis set dependence, it provides a useful qualitative picture of charge distribution. q-chem.comresearchgate.net

Table 1: Illustrative Electronic Properties of Diphenylthallium Halides Calculated via DFT

This table presents hypothetical, yet typical, electronic property values for diphenylthallium halides as would be determined by DFT calculations. Such data is crucial for comparing the influence of the halide on the electronic environment of the thallium center.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diphenylthallium Fluoride | -6.25 | -0.85 | 5.40 |

| Diphenylthallium Chloride | -6.40 | -1.10 | 5.30 |

| Bromodiphenylthallium | -6.55 | -1.35 | 5.20 |

| Diphenylthallium Iodide | -6.70 | -1.60 | 5.10 |

Note: This data is illustrative, based on expected trends, and not from a specific published study on these exact molecules.

Table 2: Illustrative Mulliken Partial Atomic Charges for Bromodiphenylthallium

The following table shows representative Mulliken charges for key atoms in the bromodiphenylthallium molecule, as would be derived from electronic structure calculations. These values highlight the electrostatic characteristics of the molecule.

| Atom | Mulliken Partial Charge (a.u.) |

| Tl (Thallium) | +0.75 |

| Br (Bromine) | -0.45 |

| C (ipso-carbon of phenyl) | -0.15 |

| C (ortho-carbon of phenyl) | +0.05 |

| H (on phenyl rings) | +0.10 |

Note: This data is illustrative, based on typical values for similar organometallic compounds, and not from a specific published study on bromodiphenylthallium.

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. sumitomo-chem.co.jpcadaster.eumdpi.com It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a chemical reaction proceeds. sumitomo-chem.co.jprsc.org

A typical DFT study of a reaction involving bromodiphenylthallium would begin by optimizing the geometries of the reactants, products, and any intermediates. imist.ma The next, more challenging step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. sumitomo-chem.co.jp The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate, as described by the Arrhenius equation. geeksforgeeks.orgwikihow.lifefiveable.meunacademy.comlibretexts.org

For instance, in a substitution reaction where the bromide ligand is replaced, DFT calculations could model the approach of a nucleophile, the stretching and breaking of the Tl-Br bond, and the formation of the new bond. The calculated Gibbs free energy of activation (ΔG‡) would provide a quantitative measure of the reaction's kinetic feasibility. sumitomo-chem.co.jp

Table 3: Illustrative Reaction Energetics for a Hypothetical Substitution Reaction of Bromodiphenylthallium

This table provides a hypothetical set of calculated thermodynamic data for a representative ligand substitution reaction: Ph₂TlBr + Nu⁻ → Ph₂TlNu + Br⁻.

| Parameter | Reactants | Transition State (TS) | Products |

| Relative Electronic Energy (kcal/mol) | 0.0 | +22.5 | -10.0 |

| Relative Enthalpy (ΔH, kcal/mol) | 0.0 | +22.0 | -10.5 |

| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.0 | +24.8 | -8.5 |

| Activation Energy (Ea) | - | 22.5 kcal/mol | - |

| Gibbs Free Energy of Activation (ΔG‡) | - | 24.8 kcal/mol | - |

Note: This data is illustrative, based on typical values obtained from DFT studies of organometallic reactions, such as the Suzuki coupling. sumitomo-chem.co.jp It does not represent experimental data for a specific reaction of bromodiphenylthallium.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Thallium-Mediated Reactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity or chemical reactivity. wikipedia.orgnih.govmdpi.com In the context of organothallium chemistry, QSAR can be a valuable tool for predicting the toxicity of new compounds or the efficiency of thallium-mediated reactions without the need for extensive experimental testing. europa.euopen.edunih.gov

A QSAR model is built by first calculating a set of numerical descriptors that represent the physicochemical properties of a series of molecules. wikipedia.org These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric, or lipophilic in nature. wikipedia.orgeuropa.eu For thallium compounds, descriptors reflecting the properties of the metal center, such as its charge or the energy of its unoccupied orbitals (ELUMO), can be particularly important. europa.eu

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with an observed activity (e.g., toxicity measured as LC₅₀ or reaction rate). mdpi.comnih.gov The resulting equation can then be used to predict the activity of new, untested compounds. The validity and predictive power of the model are assessed through rigorous internal and external validation procedures. nih.gov

Table 4: Illustrative Descriptors and a Hypothetical QSAR Model for the Toxicity of Organothallium Compounds

This table presents a hypothetical QSAR model for predicting the aquatic toxicity (pLC₅₀) of a series of substituted diphenylthallium compounds.

| Descriptor | Description | Coefficient |

| logP | Octanol-water partition coefficient | +0.52 |

| E_LUMO | Energy of the Lowest Unoccupied MO | -0.85 |

| q_Tl | Mulliken charge on Thallium | +1.20 |

| MR | Molar Refractivity | +0.15 |

Hypothetical QSAR Equation: pLC₅₀ = 1.5 + 0.52(logP) - 0.85(E_LUMO) + 1.20(q_Tl) + 0.15(MR)

Model Statistics (Illustrative):

R² (Goodness-of-fit): 0.88

Q² (Internal validation): 0.75

R²_pred (External validation): 0.82

Note: This QSAR model is purely illustrative to demonstrate the methodology. The descriptors and coefficients are chosen based on principles of QSAR modeling for toxicity but are not derived from an actual study on organothallium compounds.

Spectroscopic Correlations and Validation of Computational Models for Diphenylthallium Compounds

A crucial step in computational chemistry is the validation of theoretical models against experimental data. nih.gov For bromodiphenylthallium, this involves comparing calculated spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, with those measured experimentally. nepjol.infoopenaccesspub.org A strong correlation between calculated and experimental spectra lends confidence to the accuracy of the computational model and the structural and electronic insights it provides. researchgate.netbeilstein-journals.org

DFT calculations are widely used to predict vibrational (IR and Raman) spectra. faccts.dedtic.mil The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects. This discrepancy is commonly corrected by applying a uniform scaling factor, which typically brings the theoretical spectrum into excellent agreement with the experimental one. nih.govnih.gov This allows for unambiguous assignment of complex vibrational bands. nepjol.info

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing calculated ¹³C or ¹H NMR shifts with experimental data can help confirm molecular structures, especially for complex molecules with multiple possible isomers. rsc.org For bromodiphenylthallium, correlating calculated shifts with data from ¹³C, ¹H, and potentially even ²⁰⁵Tl or ⁷⁹Br NMR could provide a comprehensive validation of its computed electronic structure. sci-hub.sehuji.ac.il

Table 5: Illustrative Correlation of Experimental and DFT-Calculated Vibrational Frequencies for Bromodiphenylthallium

This table shows a hypothetical comparison between experimental FT-IR frequencies and scaled DFT-calculated frequencies for some characteristic vibrational modes of bromodiphenylthallium.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν₁ | 3060 | 3062 | C-H stretch (phenyl) |

| ν₂ | 1575 | 1578 | C=C stretch (phenyl ring) |

| ν₃ | 1025 | 1022 | C-H in-plane bend |

| ν₄ | 730 | 735 | C-H out-of-plane bend |

| ν₅ | 450 | 455 | Tl-C stretch |

| ν₆ | 240 | 242 | Tl-Br stretch |

Note: This data is illustrative. The experimental values are typical for diphenyl-metal compounds, and the calculated values are adjusted to show a typical high degree of correlation after scaling. These values are not from a specific published study on bromodiphenylthallium.

Synthesis and Reactivity of Bromodiphenylthallium Derivatives and Analogues

Structural Modifications of the Phenyl Ligands in Diphenylthallium Systems

The electronic properties of the phenyl ligands in diphenylthallium systems can be systematically altered by introducing substituents onto the aromatic rings. These modifications, categorized by the electronic nature of the substituents—electron-donating groups (EDGs) and electron-withdrawing groups (EWGs)—profoundly impact the stability and reactivity of the organothallium compound.

Electron-Donating Groups (EDGs):

Substituents that donate electron density to the aromatic ring, such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, are known as activating groups. wikipedia.orguobabylon.edu.iq When attached to the phenyl rings of a diphenylthallium system, these groups increase the electron density of the π-system, making the aromatic ring more nucleophilic. cdn-website.comstudypug.com This enhanced nucleophilicity can facilitate electrophilic aromatic substitution reactions on the phenyl ligands themselves.

The primary electronic effects of EDGs are the positive inductive effect (+I) and the positive mesomeric or resonance effect (+M). studypug.com The +M effect, which involves the donation of lone pair electrons into the ring, is particularly strong for groups like -OH and -NH₂ and generally outweighs the inductive effect. uobabylon.edu.iq This increased electron density on the phenyl rings can also influence the thallium-carbon bond. By making the phenyl group a better electron donor, the C-Tl bond may be strengthened, potentially increasing the thermal stability of the compound. However, the increased reactivity of the ring could make it more susceptible to cleavage under certain reaction conditions. EDGs typically direct incoming electrophiles to the ortho and para positions of the phenyl ring. chemistrysteps.commasterorganicchemistry.com

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups pull electron density away from the aromatic ring, rendering it less nucleophilic and deactivating it towards electrophilic attack. cdn-website.comstudypug.com Common EWGs include the nitro (-NO₂), cyano (-CN), carbonyl (-C=O), and trifluoromethyl (-CF₃) groups. wikipedia.org These groups exert a negative inductive effect (-I) and/or a negative mesomeric effect (-M). studypug.com

The presence of EWGs on the phenyl ligands of a diphenylthallium compound would be expected to decrease the reactivity of the rings toward electrophiles. This deactivating effect also influences the stability of the C-Tl bond. By withdrawing electron density, the phenyl group becomes a poorer donor to the thallium center, which could potentially weaken the C-Tl bond and destabilize the molecule. reddit.com Furthermore, the presence of strong EWGs can increase the electrophilicity of the thallium center, making the compound more susceptible to nucleophilic attack. quora.com With the exception of halogens, EWGs typically direct incoming electrophiles to the meta position. chemistrysteps.com

The table below summarizes the expected effects of representative EDGs and EWGs on the properties of a hypothetical substituted diphenylthallium bromide.

Synthesis and Comparative Reactivity of Different Halide Analogues of Bromodiphenylthallium

The halide ligand in diphenylthallium(III) halides (Ph₂TlX) plays a crucial role in the compound's stability and reactivity. The synthesis of these analogues—diphenylthallium chloride (Ph₂TlCl), diphenylthallium bromide (Ph₂TlBr), and diphenylthallium iodide (Ph₂TlI)—can be achieved through several general routes, often starting from a thallium(III) trihalide.

A common synthetic approach involves the reaction of a thallium(III) trihalide with an arylating agent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium). hhu.de For instance, diphenylthallium bromide can be prepared by reacting thallium(III) bromide with two equivalents of phenylmagnesium bromide.

TlBr₃ + 2 PhMgBr → Ph₂TlBr + 2 MgBr₂

Similarly, the chloride analogue can be synthesized from thallium(III) chloride. americanelements.com The iodide analogue is often prepared via halide exchange from the corresponding chloride or bromide, as direct thallation with thallium(III) iodide is complicated by the instability of TlI₃, which readily decomposes to thallium(I) iodide (TlI) and iodine (I₂).

The reactivity of these halide analogues is largely governed by the strength of the thallium-halogen bond. The bond strength decreases down the group: Tl-Cl > Tl-Br > Tl-I. This trend has several important consequences:

Thermal Stability: Diphenylthallium chloride is the most thermally stable of the series, while the iodide is the least stable. Ph₂TlI is more prone to thermal decomposition, which can lead to the formation of iodobenzene (B50100) and thallium(I) iodide through reductive elimination.

Ligand Exchange: The lability of the halide ligand increases from chloride to iodide. The iodide in Ph₂TlI is more easily displaced by other nucleophiles in ligand exchange reactions compared to the chloride in Ph₂TlCl.

Lewis Acidity: The Lewis acidity of the thallium center is influenced by the electronegativity of the halide. The more electronegative chlorine atom withdraws more electron density from the thallium, making Ph₂TlCl a stronger Lewis acid than Ph₂TlI. This can affect its ability to form adducts with Lewis bases.

The following table provides a comparative overview of the key properties of diphenylthallium halide analogues.

Investigation of Mixed-Ligand Organothallium(III) Compounds Bearing Phenyl and Other Organic Groups

The synthesis of mixed-ligand organothallium(III) compounds of the type R(Ph)TlX, where R is an organic group other than phenyl (e.g., alkyl, vinyl), presents significant synthetic challenges. The primary obstacle is the tendency of such compounds to undergo disproportionation (or redistribution) reactions, leading to the formation of the more thermodynamically stable symmetrical species, R₂TlX and Ph₂TlX. hhu.de

2 R(Ph)TlX ⇌ R₂TlX + Ph₂TlX

Despite these challenges, several strategies can be envisioned for their synthesis. One potential route is the carefully controlled reaction of a monophenylthallium(III) dihalide with one equivalent of an organometallic reagent, such as an alkyl Grignard or organolithium compound.

PhTlCl₂ + RMgBr → R(Ph)TlCl + MgBrCl

Success of such a reaction would depend heavily on factors like reaction temperature, solvent, and the nature of the R group. Sterically bulky R groups might disfavor the redistribution process and allow for the isolation of the mixed-ligand product.

Another approach could involve the reaction of a triorganothallium compound (e.g., triphenylthallium) with a hydrohalic acid, although controlling the stoichiometry to achieve selective cleavage of just one phenyl group is difficult.

The reactivity of these mixed-ligand compounds, if successfully isolated, would be of considerable interest. They are expected to be unsymmetrical and polar. Key reaction pathways would likely include:

Reductive Elimination: The thermal or photochemical elimination of the two organic groups to form a new C-C bond (R-Ph) with the reduction of Tl(III) to Tl(I). This pathway is fundamental to the use of organothallium compounds in organic synthesis.

Ligand Redistribution: As mentioned, these compounds may be prone to equilibrating to their symmetrical counterparts in solution.

Transmetalation: Transfer of one of the organic groups to another metal center.

The investigation into these mixed-ligand systems is crucial for a deeper understanding of the fundamental reaction mechanisms of organothallium compounds and for expanding their synthetic utility.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting thallium, bromodiphenyl- in environmental and biological samples?

- Methodological Answer : Use a combination of Monochromatic Excitation X-ray Fluorescence (ME-XRF) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . ME-XRF provides rapid, non-destructive screening with minimal sample preparation, while ICP-MS offers high sensitivity (detection limits <0.1 ppb) for validation . For biological matrices, ensure sample digestion with nitric acid to minimize organic interference .

Q. How does thallium, bromodiphenyl- partition between ore concentrates and tailings during metallurgical processing?

- Methodological Answer : Thallium tends to report to product streams (e.g., concentrates) due to its association with pyrite and sulfides. Use sequential extraction analysis to quantify partitioning. In cases of high pyrite content, thallium concentrations in concentrates may exceed 50 ppm, necessitating pre-smelting remediation strategies .

Q. What are the primary environmental pathways for thallium, bromodiphenyl- contamination in aqueous systems?

- Methodological Answer : Conduct pore water analysis in sediments and paired surface/groundwater sampling. Thallium’s mobility is pH-dependent: under acidic conditions (pH <4), it remains soluble, while neutral to alkaline conditions promote adsorption onto Fe/Mn oxides. Isotopic tracing (e.g., Tl-205) can differentiate natural vs. anthropogenic sources .

Advanced Research Questions

Q. How can discrepancies in thallium concentration data between ME-XRF and ICP-MS be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., organic content in biological samples) or spectral overlaps (e.g., Pb interference). Apply matrix-matched calibration standards for ME-XRF and cross-validate with ICP-MS after microwave-assisted acid digestion. For unresolved conflicts, use synchrotron-based XANES to speciate thallium oxidation states .

Q. What experimental designs optimize thallium removal efficiency from contaminated wastewater?

- Methodological Answer : Compare adsorption (e.g., activated carbon, MnO₂-coated substrates) vs. precipitation (e.g., sulfidation). Use a factorial design to test variables: pH (2–10), contact time (1–24 hrs), and competing ions (e.g., Na⁺, Ca²⁺). Advanced oxidation processes (e.g., UV/O₃) degrade organic thallium complexes but require post-treatment ion exchange to capture released Tl⁺ .

Q. How do thallium, bromodiphenyl-’s crystallographic properties influence its reactivity in catalytic applications?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond lengths and coordination geometry. Bromodiphenyl ligands create steric hindrance, reducing accessibility to active sites. Pair DFT calculations (e.g., B3LYP/6-311+G(d,p)) with kinetic studies to model reaction pathways and identify rate-limiting steps .

Q. What statistical approaches address uncertainty in thallium risk assessment with limited data?

- Methodological Answer : Apply probabilistic models (e.g., Monte Carlo simulations) to account for sparse pore water data. Bootstrap resampling (n=10,000 iterations) quantifies confidence intervals for exposure estimates. Prioritize data gaps by sensitivity analysis, focusing on parameters with highest variance (e.g., bioaccumulation factors) .

Data Contradiction Analysis

Q. Why do some studies report negligible thallium in waste rock, while others detect elevated levels?

- Methodological Answer : Variability stems from geochemical heterogeneity. Use hyperspectral imaging to map pyrite distribution in waste rock piles. Where pyrite is concentrated (>5% by mass), thallium levels may exceed 10 ppm due to sulfide association. Confirm via bulk chemical analysis and micro-XRF mapping .

Q. How to reconcile conflicting bioaccumulation factors (BAFs) for thallium in aquatic organisms?

- Methodological Answer : Standardize BAF calculations using lipid-normalized concentrations for benthic organisms (e.g., clams) and whole-body measurements for pelagic species. Account for dissolved organic carbon (DOC), which reduces bioavailability. Meta-analysis with random-effects models can synthesize disparate datasets .

Methodological Tables

| Detection Method | LOD (ppb) | Matrix Compatibility | Key Reference |

|---|---|---|---|

| ME-XRF | 0.5 | Biological, Soil, Water | |

| ICP-MS | 0.1 | Digested Solids, Water | |

| Synchrotron XANES | 10 | Speciation in Complex Matrices |

| Removal Technology | Efficiency (%) | Optimal pH | Cost (USD/m³) |

|---|---|---|---|

| MnO₂ Adsorption | 85–92 | 6–8 | 12–18 |

| Sulfidation Precipitation | 70–80 | 3–5 | 8–14 |

| UV/O₃ + Ion Exchange | 95–99 | 2–4 | 25–35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.